Cas no 873-55-2 (Benzenesulfinic acid, sodium salt)

Benzenesulfinic acid sodium salt is a versatile reagent offering high stability and purity, making it suitable for applications in organic synthesis and catalytic reactions. Its salt form enhances solubility and facilitates handling, while its chemical structure enables efficient coupling with various electrophiles, enabling the formation of diverse sulfonamide derivatives.
Benzenesulfinic acid, sodium salt structure
873-55-2 structure
商品名:Benzenesulfinic acid, sodium salt
CAS番号:873-55-2
MF:C6H6NaO2S
メガワット:165.165411472321
MDL:MFCD00013135
CID:40127
PubChem ID:24847576

Benzenesulfinic acid, sodium salt 化学的及び物理的性質

名前と識別子

    • Benzenesulfinic acid,sodium salt
    • 4-CHLOROBENZENESULFINIC ACID SODIUM SALT
    • 4-CHLOROBENZENESULFINIC ACID SODIUM SALT HYDRATE
    • 4-CHLOROBENZENESULPHINIC ACID SODIUM SALT
    • P-CHLOROBENZENESULFINIC ACID SODIUM SALT
    • SODIUM 4-CHLOROBENZENESULFINATE
    • SODIUM 4-CHLOROBENZENE SULFINIC ACID
    • Sodium benzene sulfonate,Sodium benzosulfonate
    • BENZENESULFINIC ACID NA SALT
    • Natriumbenzolsulfinat
    • Sodium benzenesulfinate
    • BENZENSULFINIC ACID SODIUM SALT
    • Benzene Sulfinic Acid Sodium Salt (SBS)
    • C6H5SO2Na
    • Benzenesulfinic acid
    • SBS
    • Sodium benzene sulphinate
    • Benzenesulfinic acid sodium salt
    • Benzenesulfinic acid, sodium salt (8CI, 9CI)
    • NSC 135147
    • NSC 30629
    • Sodium phenylsulfinate
    • Benzenesulfinic acid, sodium salt
    • MDL: MFCD00013135
    • インチ: 1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);
    • InChIKey: RWDJJOUSDATHMI-UHFFFAOYSA-N
    • ほほえんだ: [Na].O=S(C1C=CC=CC=1)O
    • BRN: 3598405

計算された属性

  • せいみつぶんしりょう: 164.99900
  • どういたいしつりょう: 163.991
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 112
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 40.1

じっけんとくせい

  • 色と性状: 白色または淡黄色のうろこ状結晶。
  • 密度みつど: 0.8000
  • ゆうかいてん: >300 °C (lit.)
  • ふってん: 339.4°C at 760 mmHg
  • フラッシュポイント: 159.1 °C
  • すいようせい: Soluble in water.
  • PSA: 56.51000
  • LogP: 2.13290
  • ようかいせい: この溶液は水に可溶で、弱アルカリ性を呈する。
  • かんど: Hygroscopic

Benzenesulfinic acid, sodium salt セキュリティ情報

  • 危害声明: H315-H319-H335
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S26-S37/39
  • RTECS番号:DA9135000
  • 危険物標識: Xi
  • ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
  • TSCA:T
  • リスク用語:R36/37/38

Benzenesulfinic acid, sodium salt 税関データ

  • 税関コード:2904909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Benzenesulfinic acid, sodium salt 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21552-25.0g
sodium benzenesulfinate
873-55-2 94%
25.0g
$35.0 2023-02-14
Enamine
EN300-21552-2.5g
sodium benzenesulfinate
873-55-2 94%
2.5g
$25.0 2023-02-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011300-500g
Benzenesulfinic acid, sodium salt
873-55-2 98%
500g
¥108 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B83330-100g
Sodium benzenesulfinate
873-55-2 95%
100g
¥42.0 2022-04-28
Life Chemicals
F0001-2172-0.5g
"Benzenesulfinic acid, sodium salt"
873-55-2 95%+
0.5g
$19.0 2023-11-21
Enamine
EN300-35720-2.5g
sodium benzenesulfinate
873-55-2 95.0%
2.5g
$25.0 2025-03-18
Enamine
EN300-21552-1.0g
sodium benzenesulfinate
873-55-2 94%
1.0g
$24.0 2023-02-14
Enamine
EN300-35720-10.0g
sodium benzenesulfinate
873-55-2 95.0%
10.0g
$27.0 2025-03-18
TRC
B120600-250g
Benzenesulfinic Acid Sodium Salt
873-55-2
250g
$ 161.00 2023-04-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B111697-100g
Benzenesulfinic acid, sodium salt
873-55-2 98%,
100g
¥61.90 2023-09-04

Benzenesulfinic acid, sodium salt 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 0 °C; 30 min, rt
リファレンス
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  20 min, rt
リファレンス
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Chemistry of the sulfur-nitrogen bond. 14. Arenesulfenic acids from N-alkylidenearenesulfinamides (sulfinimines)
Davis, Franklin A.; et al, Journal of the American Chemical Society, 1978, 100(9), 2844-52

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  60 °C
2.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  4 h, 80 °C
リファレンス
A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates
Zhou, Bang; et al, Organic & Biomolecular Chemistry, 2018, 16(42), 7959-7963

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Sodium ethoxide
リファレンス
ipso-Substitution of a sulfinyl or sulfonyl group attached to pyridine rings and its application for the synthesis of macrocycles
Furukawa, Naomichi; et al, Journal of the Chemical Society, 1984, (8), 1839-45

ごうせいかいろ 6

はんのうじょうけん
1.1 rt
リファレンス
Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine
Friedrich, Marius; et al, European Journal of Organic Chemistry, 2022, 2022(34),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  2 h, rt
2.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  3 h, reflux
リファレンス
The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols
Cuadros, Sara; et al, Organic Letters, 2022, 24(16), 2961-2966

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  4 h, rt → 80 °C
リファレンス
Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors
Zhang, Xiangna; et al, Bioorganic Chemistry, 2022, 128,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 100 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
リファレンス
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  0 °C
リファレンス
Copper Mediated C(sp2)-H sulfonylation of aldehydes using a catalytic transient imine directing group
Higham, Joe I.; et al, ChemRxiv, 2021, 1, 1-6

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
リファレンス
A convenient preparation of sulfinic acids by the reaction of 2-sulfonylpyridines and their N-oxides with nucleophiles
Furukawa, Naomichi; et al, Heterocycles, 1986, 24(11), 3019-22

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ,  Acetonitrile ;  20 min, rt
リファレンス
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  -78 °C; 3 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
リファレンス
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Ethyl cyanoacetate
リファレンス
Reaction of thiosulfonic acid esters with ethyl cyanoacetate in the presence of alcoholates
Bilozor, T. K.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(4), 889-90

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
リファレンス
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Methyl acrylate Catalysts: Sodium acetate Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  0 °C
リファレンス
Amine-Catalyzed Copper-Mediated C-H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group
Higham, Joe I. ; et al, Angewandte Chemie, 2022, 61(27),

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Sodium ethoxide
リファレンス
Study of thiosulfonic acids. XXXII. Reaction of aryl esters of thiosulfonic acids with substances containing an active methylene group
Boldyrev, B. G.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(6), 1276-83

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Thiophenol
リファレンス
A method of producing alkali metal benzenesulfinates
, European Patent Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Reaction of organic sulfur compounds with superoxide anion. III. Oxidation of organic sulfur compounds to sulfinic and sulfonic acids
Oae, Shigeru; et al, Tetrahedron, 1981, 37(1), 37-44

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  25 h, 25 °C
リファレンス
Iodide-Catalyzed Synthesis of Secondary Thiocarbamates from Isocyanides and Thiosulfonates
Mampuys, Pieter; et al, Organic Letters, 2016, 18(12), 2808-2811

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 0 °C; 30 min, rt
リファレンス
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  5 min, 0 °C; 30 min, rt
リファレンス
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Rongalite Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  20 min, rt
リファレンス
Iron-catalyzed synthesis of arylsulfinates through radical coupling reaction
Zhang, Weixi; et al, Chemical Communications (Cambridge, 2016, 52(14), 2980-2983

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 100 °C
1.2 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  acidified, cooled
リファレンス
Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2
Skillinghaug, Bobo; et al, Tetrahedron Letters, 2016, 57(5), 533-536

ごうせいかいろ 25

はんのうじょうけん
リファレンス
Organic sulfinic acid salts
, Japan, , ,

Benzenesulfinic acid, sodium salt Raw materials

Benzenesulfinic acid, sodium salt Preparation Products

Benzenesulfinic acid, sodium salt サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:873-55-2)Benzenesulfinicacid sodium salt
注文番号:1760347
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally

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